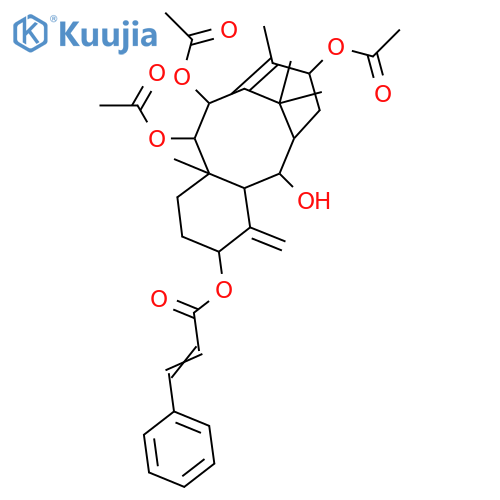

Cas no 205440-22-8 (9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol)

205440-22-8 structure

商品名:9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 化学的及び物理的性質

名前と識別子

-

- (2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol

- (2alpha,5alpha,9alpha,10beta,13alpha)-9,10,13-tris(acetyloxy)-2-hydroxytaxa-4(20),11-dien-5-yl (2E)-3-phenylprop-2-enoate

- 2-propenoic acid, 3-phenyl-, (3S,4aR,5R,6R,8S,11R,12R,12aR)-8,11,12-tris(acetyloxy)-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-5-hydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-yl ester, (2E)-

- Taxinin NN1

- Taxezopidine G

- (2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-o

- (9,10,13-Triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-

- AKOS040762402

- 205440-22-8

- [(1R,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

- CHEMBL39025

- (+)-Taxezopidine G

- DA-78220

- 9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol

-

- インチ: 1S/C35H44O9/c1-19-26(44-28(39)15-14-24-12-10-9-11-13-24)16-17-35(8)29(19)31(40)25-18-27(41-21(3)36)20(2)30(34(25,6)7)32(42-22(4)37)33(35)43-23(5)38/h9-15,25-27,29,31-33,40H,1,16-18H2,2-8H3

- InChIKey: NQINDQGQJLIYFL-UHFFFAOYSA-N

- ほほえんだ: OC1C2CC(C(C)=C(C(C(C3(C)CCC(C(=C)C31)OC(C=CC1C=CC=CC=1)=O)OC(C)=O)OC(C)=O)C2(C)C)OC(C)=O

計算された属性

- せいみつぶんしりょう: 608.29853298g/mol

- どういたいしつりょう: 608.29853298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 44

- 回転可能化学結合数: 10

- 複雑さ: 1220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125

- 疎水性パラメータ計算基準値(XlogP): 4.492

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 666.9±55.0 °C at 760 mmHg

- フラッシュポイント: 201.3±25.0 °C

- じょうきあつ: 0.0±2.1 mmHg at 25°C

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67280-5mg |

(2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol |

205440-22-8 | 5mg |

¥5120.0 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T67280-5 mg |

(2R,4S,7R,8R,9R,12S,14R,15R)-4,7,8-tris(acetyloxy)-12-{[(2E)-3-phenylprop-2-enoyl]oxy}-13,20-didehydro-7,8,9,10,11,12,13,14-octahydro-2,15:9,14-dicycloretinol |

205440-22-8 | 5mg |

¥5120.0 | 2021-09-07 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5108-1 mg |

Taxezopidine G |

205440-22-8 | 1mg |

¥2595.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN5108-5 mg |

Taxezopidine G |

205440-22-8 | 98% | 5mg |

¥ 4,090 | 2023-07-10 | |

| A2B Chem LLC | AF38638-5mg |

Taxezopidine G |

205440-22-8 | 95% | 5mg |

$2400.00 | 2024-04-20 | |

| TargetMol Chemicals | TN5108-1 ml * 10 mm |

Taxezopidine G |

205440-22-8 | 1 ml * 10 mm |

¥ 6220 | 2024-07-19 | ||

| TargetMol Chemicals | TN5108-1 mL * 10 mM (in DMSO) |

Taxezopidine G |

205440-22-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 6220 | 2023-09-15 | |

| TargetMol Chemicals | TN5108-5mg |

Taxezopidine G |

205440-22-8 | 5mg |

¥ 4090 | 2024-07-19 |

9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

205440-22-8 (9α,10β,13α-triacetoxy-5α-(cinnamoyloxy)taxa-4(20),11-dien-2α-ol) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量